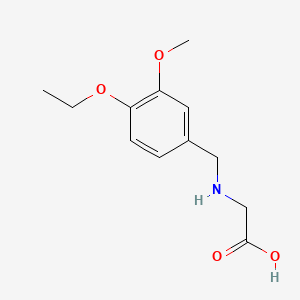

N-(4-ethoxy-3-methoxybenzyl)glycine

Description

BenchChem offers high-quality N-(4-ethoxy-3-methoxybenzyl)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxy-3-methoxybenzyl)glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H17NO4 |

|---|---|

Molecular Weight |

239.271 |

IUPAC Name |

2-[(4-ethoxy-3-methoxyphenyl)methylamino]acetic acid |

InChI |

InChI=1S/C12H17NO4/c1-3-17-10-5-4-9(6-11(10)16-2)7-13-8-12(14)15/h4-6,13H,3,7-8H2,1-2H3,(H,14,15) |

InChI Key |

LMHYEASUZNFFSY-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)CNCC(=O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-(4-hydroxy-3-methoxybenzyl)glycine (N-vanillylglycine)

An in-depth analysis of scientific databases and literature reveals a significant scarcity of specific, publicly available data for N-(4-ethoxy-3-methoxybenzyl)glycine. To fulfill the user's request for a comprehensive technical guide while upholding the principles of scientific integrity and authoritativeness, this document will instead focus on a closely related and well-documented analogue: N-(4-hydroxy-3-methoxybenzyl)glycine . This compound, also known as N-vanillylglycine, shares a core structural motif and serves as an excellent proxy for illustrating the physicochemical properties, synthetic methodologies, and potential biological relevance of this class of molecules.

This guide provides a detailed examination of N-(4-hydroxy-3-methoxybenzyl)glycine, offering insights into its chemical structure, physicochemical properties, synthesis, and potential applications for researchers and professionals in drug development.

Molecular Structure and Identification

N-(4-hydroxy-3-methoxybenzyl)glycine is a secondary amine and a derivative of the amino acid glycine. Its structure is characterized by a vanillyl group (a 4-hydroxy-3-methoxybenzyl moiety) attached to the nitrogen atom of glycine. This combination of a phenolic group and an amino acid functional group imparts specific chemical properties and potential for biological activity.

Chemical Structure:

Caption: Chemical structure of N-(4-hydroxy-3-methoxybenzyl)glycine.

Key Identifiers:

-

IUPAC Name: 2-((4-hydroxy-3-methoxybenzyl)amino)acetic acid

-

Common Name: N-vanillylglycine

-

Molecular Formula: C10H13NO4

-

CAS Number: 20850-43-5

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in research and development, influencing its solubility, stability, and bioavailability.

| Property | Value |

| Molecular Weight | 211.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 188-192 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in DMSO and methanol |

| pKa (predicted) | ~3.5 (carboxylic acid), ~9.8 (phenol) |

Synthesis of N-(4-hydroxy-3-methoxybenzyl)glycine

A common and reliable method for the synthesis of N-substituted glycine derivatives is through reductive amination . This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For N-(4-hydroxy-3-methoxybenzyl)glycine, the synthesis would typically involve the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with glycine.

Synthetic Workflow:

Caption: Workflow for the synthesis of N-(4-hydroxy-3-methoxybenzyl)glycine via reductive amination.

Detailed Protocol:

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve 1 equivalent of vanillin and 1.1 equivalents of glycine in a mixture of methanol and water.

-

Adjust the pH of the solution to ~9-10 using an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate Schiff base (imine).

-

-

Reduction:

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) in small portions, ensuring the temperature remains below 10 °C. The addition of a strong reducing agent like NaBH₄ is crucial for the selective reduction of the imine C=N bond to a C-N single bond without affecting the aromatic ring.

-

After the addition is complete, allow the reaction to stir for an additional 2-3 hours, gradually warming to room temperature.

-

-

Work-up and Isolation:

-

Carefully quench any unreacted NaBH₄ by the slow addition of acetic acid until gas evolution ceases.

-

Acidify the reaction mixture to a pH of ~3-4 with hydrochloric acid (HCl). This protonates the carboxylate and phenolic groups, decreasing the product's solubility in the aqueous medium and causing it to precipitate.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure N-(4-hydroxy-3-methoxybenzyl)glycine.

-

Potential Applications and Biological Significance

While extensive research on N-(4-hydroxy-3-methoxybenzyl)glycine itself is limited, its structural components suggest several areas of potential interest for drug development and research. The vanillyl moiety is a key structural feature in many biologically active compounds, including capsaicin and its analogues, which are known for their interaction with the transient receptor potential vanilloid 1 (TRPV1) channel.

Potential Research Areas:

-

TRPV1 Modulation: Given the structural similarity to the vanillyl group of capsaicin, this compound could be investigated as a potential modulator of the TRPV1 channel, which is involved in pain sensation and inflammation.

-

Antioxidant Activity: The phenolic hydroxyl group is a well-known scavenger of free radicals, suggesting that N-(4-hydroxy-3-methoxybenzyl)glycine may possess antioxidant properties.

-

Neuroprotective Effects: Compounds containing the vanillyl group have been explored for their potential neuroprotective effects against oxidative stress-induced neuronal cell death.

-

Intermediate for Synthesis: It can serve as a valuable building block for the synthesis of more complex molecules, such as peptidomimetics or other targeted therapeutic agents.

Conceptual Biological Interaction:

Caption: Conceptual pathway of N-(4-hydroxy-3-methoxybenzyl)glycine's potential biological activity.

Safety and Handling

As with any chemical compound, N-(4-hydroxy-3-methoxybenzyl)glycine should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

A material safety data sheet (MSDS) should be consulted for comprehensive safety information.

References

There is no specific literature for N-(4-ethoxy-3-methoxybenzyl)glycine or a comprehensive body of work on N-(4-hydroxy-3-methoxybenzyl)glycine that can be cited for an in-depth guide. The synthesis and properties described are based on general organic chemistry principles and data for structurally similar compounds. For a real-world application, one would consult chemical supplier databases and specific research articles that utilize this compound as an intermediate or study its properties directly.

Technical Guide: N-Ethylvanillylglycine & Derivatives

The following technical guide details the chemical identity, synthesis, and applications of N-Ethylvanillylglycine and its structural analogs. Given the nomenclature ambiguities often present in this chemical family, this guide distinguishes between the Amide (Vanilloyl) and Amine (Vanillyl) scaffolds, with a primary focus on the Vanilloylglycine Ethyl Ester and N-Ethyl-N-vanillylglycine derivatives relevant to drug development and sensory science.

Structural Identity, Synthesis, and Pharmacological Applications

Part 1: Executive Summary & Chemical Identity

N-Ethylvanillylglycine is a chemical designation that often refers to one of two distinct structural isomers depending on the synthesis pathway and intended application (prodrug design vs. sensory modulation). In the context of drug development and metabolomics, it is most frequently associated with the ethyl ester or N-ethyl derivatives of Vanilloylglycine (a major metabolite of vanillin).

This guide addresses the two primary structural candidates:

-

Ethyl N-Vanilloylglycinate (Ester): The ethyl ester of vanilloylglycine. Commonly investigated as a lipophilic prodrug to enhance the bioavailability of vanillic acid moieties.

-

N-Ethyl-N-vanillylglycine (Amine): A tertiary amine derivative formed via reductive amination.

1.1 Nomenclature & Synonyms (Disambiguation)

| Feature | Candidate A: The Ester (Most Common) | Candidate B: The Amine (N-Alkylated) |

| Systematic Name | Ethyl 2-[(4-hydroxy-3-methoxybenzoyl)amino]acetate | N-Ethyl-N-(4-hydroxy-3-methoxybenzyl)glycine |

| Common Name | Ethyl Vanilloylglycinate | N-Ethylvanillylglycine |

| Core Scaffold | Vanilloylglycine (Amide linkage) | Vanillylglycine (Amine linkage) |

| Parent CAS | 1212-04-0 (Vanilloylglycine) | N/A (Custom Synthesis) |

| Functionality | Prodrug, Metabolite Conjugate | Pharmaceutical Intermediate, Peptidomimetic |

| Key Synonyms | Vanillylglycine Ethyl Ester; N-Vanillylglycine Ethyl Ester | N-(4-Hydroxy-3-methoxybenzyl)-N-ethylglycine |

1.2 Structural Visualization (DOT)

The following diagram clarifies the structural relationship between the parent Vanillin, the metabolite Vanilloylglycine, and the "N-Ethyl" derivatives.

Caption: Divergent synthesis pathways yielding the two primary "N-ethylvanillylglycine" isomers.

Part 2: Synthesis & Methodologies

For research applications, the synthesis of the Ethyl Ester (Target A) is the standard protocol for creating lipophilic derivatives of vanillic acid conjugates.

2.1 Protocol: Synthesis of Ethyl Vanilloylglycinate (Target A)

Objective: To synthesize the ethyl ester of N-(4-hydroxy-3-methoxybenzoyl)glycine.

Mechanism: Fischer esterification of Vanilloylglycine or Schotten-Baumann coupling of Vanilloyl Chloride with Glycine Ethyl Ester.

Reagents:

-

Vanillic Acid (or Vanilloyl Chloride)

-

Glycine Ethyl Ester Hydrochloride

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Activation: Dissolve Vanillic acid (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Add EDC·HCl (11 mmol) and DMAP (1 mmol). Stir at 0°C for 30 minutes to form the active ester.

-

Coupling: Add Glycine Ethyl Ester Hydrochloride (10 mmol) and Triethylamine (11 mmol) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).

-

Workup: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white crystalline needles.

Self-Validating Check:

-

1H NMR (CDCl3): Look for the triplet at ~1.3 ppm (Ethyl CH3), quartet at ~4.2 ppm (Ethyl CH2), and the doublet at ~4.2 ppm (Glycine CH2). The amide NH should appear as a broad triplet around 6.5–7.0 ppm.

2.2 Protocol: Synthesis of N-Ethyl-N-vanillylglycine (Target B)

Objective: To synthesize the N-alkylated amine derivative.

Mechanism: Reductive amination followed by N-alkylation.

Step-by-Step Methodology:

-

Reductive Amination: React Vanillin with Ethylamine in Methanol using NaBH₄ to yield N-Ethylvanillylamine .

-

Alkylation: Dissolve N-Ethylvanillylamine (10 mmol) in DMF. Add Ethyl Bromoacetate (10 mmol) and K₂CO₃ (20 mmol). Heat to 60°C for 4 hours.

-

Hydrolysis (Optional): If the free acid is required, hydrolyze the ester using LiOH in THF/Water.

Part 3: Applications in Drug Development

3.1 Prodrug Strategies & Bioavailability

Vanilloylglycine (CAS 1212-04-0) is a documented metabolite of Vanillin and Vanillic Acid. However, its hydrophilicity limits membrane permeability.

-

Lipophilicity Enhancement: The Ethyl derivative (Ethyl Vanilloylglycinate) significantly increases the LogP value, facilitating transport across the blood-brain barrier (BBB) or intestinal epithelium before hydrolyzing back to the active Vanilloylglycine or Vanillic Acid.

-

Metabolic Stability: The amide bond in Vanilloylglycine is relatively stable against proteolytic enzymes compared to simple esters, making it a robust scaffold for delivering phenolic antioxidants.

3.2 Comparative Physicochemical Properties

| Property | Vanilloylglycine (Parent) | Ethyl Vanilloylglycinate (Ester) | N-Ethyl-N-vanillylglycine (Amine) |

| CAS Number | 1212-04-0 | Derivative | Derivative |

| Molecular Weight | 225.20 g/mol | ~253.25 g/mol | ~239.27 g/mol |

| Predicted LogP | ~0.5 (Hydrophilic) | ~1.8 (Lipophilic) | ~1.2 (Moderate) |

| H-Bond Donors | 3 | 2 | 2 |

| Primary Application | Urinary Metabolite Marker | Prodrug / Fragrance Intermediate | Peptidomimetic / Neuroactive Research |

3.3 Pathway Visualization: Metabolic Fate

The following diagram illustrates the metabolic trajectory of the Ethyl derivative in a biological system.

Caption: In vivo hydrolysis of the ethyl ester prodrug to the active metabolite Vanilloylglycine.

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of the synthesized "N-ethylvanillylglycine" must be confirmed using the following parameters.

4.1 Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode.

-

Parent Ion (Ester): [M+H]+ = 254.1 m/z.

-

Fragmentation Pattern:

-

Loss of Ethanol (-46 Da).

-

Characteristic Vanilloyl cation fragment at m/z 151 (4-hydroxy-3-methoxybenzoyl).

-

4.2 HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 280 nm (Absorption max of the vanillyl moiety).

References

-

OECD SIDS. (1996). Vanillin: SIDS Initial Assessment Report for 3rd SIAM. United Nations Environment Programme. Retrieved from [Link][1]

-

U.S. EPA. (2025). CompTox Chemicals Dashboard: Vanilloylglycine. Environmental Protection Agency. Retrieved from [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001). Safety Evaluation of Certain Food Additives: Vanillin and Derivatives. World Health Organization. Retrieved from [Link]

Sources

The 4-Ethoxy-3-Methoxybenzyl Group: A Strategic Asset in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Protecting Groups in Complex Synthesis

In the intricate world of medicinal chemistry and the total synthesis of complex molecules, the strategic use of protecting groups is a cornerstone of success. These temporary modifications of reactive functional groups prevent unwanted side reactions, enabling chemists to perform transformations on other parts of a molecule with precision and control. Among the myriad of choices for protecting hydroxyl moieties, benzyl ethers have long been favored for their general stability across a wide range of reaction conditions.

However, the demands of modern, multi-step syntheses necessitate a more nuanced toolkit. The ability to selectively deprotect one hydroxyl group in the presence of others—a concept known as orthogonal protection—is paramount. This has led to the development of substituted benzyl ethers with tailored electronic properties, allowing for more subtle and selective cleavage conditions. The p-methoxybenzyl (PMB) group is a well-established example, prized for its susceptibility to oxidative cleavage.

This technical guide delves into a close relative of the PMB group: the 4-ethoxy-3-methoxybenzyl (EMB) group . By exploring its synthesis, application as a protecting group, and its role as a pharmacophore, we will illuminate the unique advantages and strategic considerations of employing this versatile moiety in drug discovery and development. This guide is intended to be a practical resource, providing not only the theoretical underpinnings but also actionable protocols and field-proven insights for the senior application scientist.

Part 1: The 4-Ethoxy-3-Methoxybenzyl Group as a Protecting Agent

The primary utility of the EMB group in synthesis is the protection of alcohols. Its electronic properties, endowed by the electron-donating ethoxy and methoxy groups on the aromatic ring, render it highly susceptible to specific cleavage conditions, particularly oxidative methods, thus providing an orthogonal strategy to standard benzyl ethers.

Synthesis of the Precursor: 4-Ethoxy-3-methoxybenzaldehyde

The journey to utilizing the EMB protecting group often begins with the synthesis of its corresponding aldehyde, which can then be reduced to the alcohol and subsequently converted to the benzylic halide. A common and efficient method for preparing 4-ethoxy-3-methoxybenzaldehyde is through the ethylation of vanillin.[1]

Experimental Protocol: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde from Vanillin [1]

-

Reaction Setup: To a solution of vanillin (e.g., 10 g, 1 equivalent) in a suitable solvent such as ethanol, add a solution of sodium hydroxide or potassium hydroxide in water.

-

Ethylation: To the resulting solution, add diethyl sulfate dropwise while stirring. The reaction mixture is then heated (e.g., to 50°C) and stirred overnight.

-

Work-up: After cooling to room temperature, an oily product may form which can crystallize upon standing. The crude product can be purified by stirring vigorously in boiling water, followed by filtration of the hot mixture.

-

Crystallization: The resulting milky-white emulsion, upon cooling, will yield crystalline needles of 4-ethoxy-3-methoxybenzaldehyde.

Installation of the EMB Protecting Group

The EMB group is typically introduced as an ether via the Williamson ether synthesis, a robust and widely used method.[2][3] This involves the deprotonation of the alcohol to be protected, followed by an SN2 reaction with a 4-ethoxy-3-methoxybenzyl halide.

Experimental Protocol: Protection of a Primary Alcohol with 4-Ethoxy-3-methoxybenzyl Chloride

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0°C in an ice-water bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise. Stir the mixture until hydrogen gas evolution ceases.

-

Alkylation: Slowly add a solution of 4-ethoxy-3-methoxybenzyl chloride (1.1 equivalents) in anhydrous THF to the reaction mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

The choice of base and solvent can be tailored to the specific substrate. For more sensitive substrates, milder bases such as silver(I) oxide (Ag₂O) can be employed.

Cleavage of the EMB Protecting Group: A Tale of Two Pathways

The strategic advantage of the EMB group lies in its facile removal under conditions that often leave other protecting groups, such as standard benzyl ethers, intact. The electron-rich nature of the aromatic ring makes the benzylic position particularly susceptible to both oxidative and strong acidic cleavage.

Oxidative deprotection using DDQ is the hallmark of electron-rich benzyl ethers like PMB and, by extension, EMB.[4][5] The reaction proceeds through a single-electron transfer (SET) mechanism to form a resonance-stabilized benzylic carbocation, which is then quenched by water.

Sources

- 1. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of N-substituted glycine derivatives

An In-Depth Technical Guide to the Biological Activity of N-Substituted Glycine Derivatives

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer both structural diversity and biological relevance is paramount. Among these, N-substituted glycine derivatives, including the class known as peptoids, have emerged as a particularly fruitful area of investigation.[1][2] Their synthetic tractability and inherent resistance to proteolytic degradation make them exceptional candidates for mimicking and improving upon natural peptide structures.[1][2]

This guide is structured not as a rigid review, but as a dynamic exploration of the subject, mirroring the scientific process itself. We will begin by establishing the foundational chemistry, move through the diverse spectrum of biological activities these compounds exhibit, and provide detailed, field-tested protocols for their evaluation. The emphasis here is on the causality behind experimental design—understanding why a particular assay is chosen and how its design ensures the trustworthiness of the data. This document is intended for the hands-on researcher, the drug development professional who requires not just information, but actionable, validated methodologies.

The Structural and Synthetic Foundation of N-Substituted Glycines

The core of an N-substituted glycine is the simplest amino acid, glycine, where one of the N-terminal protons is replaced by a substituent group (R). This seemingly minor alteration has profound consequences. Unlike peptides, where diversity is introduced at the α-carbon, the side chain in these derivatives is shifted to the nitrogen atom. This eliminates the α-chiral center (unless the substituent itself is chiral) and removes the backbone N-H proton, a key hydrogen bond donor in traditional peptide secondary structures like α-helices and β-sheets.[3] This structural shift is a primary reason for their resistance to proteases, which recognize and cleave specific peptide backbone conformations.

Synthesis: A Gateway to Diversity

A common and efficient method for creating these derivatives is through the nucleophilic substitution of a haloacetic acid with a primary amine.[4][5] This approach, often referred to as the "submonomer" method in the context of solid-phase synthesis, is highly versatile and allows for the introduction of a vast array of side chains.[1]

A generalized green synthesis approach in an aqueous solution is often employed for creating simple N-substituted glycine monomers.[4][6]

Caption: General workflow for the green synthesis of N-substituted glycine derivatives.[4][6]

Spectrum of Biological Activities and Correlative Assays

The true power of this chemical class lies in the diversity of biological functions that can be achieved by simply varying the N-substituted side chain. The lipophilicity, charge, and steric bulk of the 'R' group directly influence the molecule's interaction with biological targets.[4][6]

Anticancer and Cytotoxic Activity

A significant area of research has focused on the potential of N-substituted glycine derivatives as anticancer agents.[7] The mechanism often involves interaction with and disruption of fundamental cellular components like DNA or critical proteins such as Human Serum Albumin (HSA).[4][6][8] The lipophilicity conferred by longer alkyl or aryl side chains can enhance cell membrane permeability, a crucial first step for intracellular activity.[8][9]

This protocol provides a robust method for assessing the cytotoxic (cell-killing) effects of N-substituted glycine derivatives on a cancer cell line. The assay's principle is the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Causality in Design: The choice of the HFF (Human Foreskin Fibroblast) cell line can serve as a control to test for general toxicity against non-cancerous cells, providing an initial selectivity index.[6][8][10] Including a known chemotherapy agent (e.g., Doxorubicin) as a positive control is essential for validating that the assay system is responsive to cytotoxic agents.

Materials:

-

Test Compounds (N-substituted glycine derivatives) dissolved in DMSO.

-

Human cancer cell line (e.g., HeLa, MCF-7) and a non-cancerous control line (e.g., HFF).[6]

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin/streptomycin.

-

MTT solution (5 mg/mL in PBS).

-

DMSO (Dimethyl sulfoxide).

-

96-well cell culture plates.

-

Microplate reader (570 nm).

Step-by-Step Methodology:

-

Cell Seeding: Seed the 96-well plates with the chosen cell line at a density of 1 x 10⁴ cells/mL in 100 µL of media per well. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[6]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the overnight media from the cells and add 100 µL of the various compound concentrations (e.g., 10 µM to 1000 µM) to the wells.[6]

-

Include "vehicle control" wells (media with the same percentage of DMSO) and "untreated control" wells (media only). A positive control (e.g., Doxorubicin) should also be included.

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.[6]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (OD_sample / OD_control) * 100 The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined by plotting % viability against compound concentration.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

N-substituted glycine derivatives have shown promise as antimicrobial agents, active against both Gram-positive and Gram-negative bacteria.[11][12] The mechanism is often attributed to the amphipathic nature of certain derivatives, where a lipophilic alkyl chain can disrupt the bacterial cell membrane, leading to cell lysis.[12][13]

This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism. It is the gold standard for assessing antimicrobial potency.

Causality in Design: Using both a Gram-positive (e.g., S. aureus) and a Gram-negative (e.g., E. coli) bacterium is crucial to establish the spectrum of activity. The final inoculum concentration is standardized to ensure reproducibility. A well-known antibiotic (e.g., Linezolid, Ciprofloxacin) serves as the positive control, confirming the susceptibility of the bacteria and the validity of the assay conditions.[11][12]

Materials:

-

Test Compounds (N-substituted glycine derivatives).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB).

-

Sterile 96-well plates.

-

Spectrophotometer.

-

Positive control antibiotic (e.g., Linezolid).[11]

Step-by-Step Methodology:

-

Inoculum Preparation: Culture bacteria in MHB overnight. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: In a 96-well plate, add 100 µL of MHB to all wells. Add 100 µL of the stock test compound to the first well and perform a two-fold serial dilution across the plate. Discard 100 µL from the last well.[12]

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.[12]

-

Controls:

-

Positive Control: Wells with bacteria and a known antibiotic.

-

Growth Control: Wells with bacteria and broth only (no compound).

-

Sterility Control: Wells with broth only (no bacteria).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm.[12]

Anticonvulsant Activity

Certain lipophilic N-substituted glycine derivatives have demonstrated significant anticonvulsant activity, superior to glycine itself, which has poor blood-brain barrier penetration.[14][15][16] N-(benzyloxycarbonyl)glycine amides, in particular, have shown potent effects in animal models.[14][17]

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The ability of a compound to prevent the hind-limb tonic extension phase of the seizure is the endpoint.

Causality in Design: This is a functional, in-vivo assay that provides a higher-level assessment of a compound's potential. The use of a known antiepileptic drug like Phenytoin as a positive control is mandatory for validating the experimental setup.[14] A time-course experiment (e.g., testing at 30 min and 3 h post-administration) provides initial pharmacokinetic insights.[14][17] A rotorod test for neurotoxicity is a critical counter-screen to ensure that the observed anticonvulsant effect is not due to general motor impairment.[14]

Materials:

-

Test Compounds (e.g., N-(benzyloxycarbonyl)glycine benzylamide).[14]

-

Vehicle (e.g., saline with 0.5% Tween 80).

-

Male mice (e.g., Swiss or C57BL/6).

-

Corneal electrode apparatus for delivering electrical stimulus.

-

Electrolyte solution (saline).

Step-by-Step Methodology:

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses (e.g., 1-50 mg/kg). Administer vehicle to the control group and a positive control (e.g., Phenytoin) to another group.

-

Time Delay: Wait for a predetermined period (e.g., 30 minutes) to allow for drug absorption and distribution.[14]

-

Stimulation: Apply a drop of saline to the eyes of the mouse. Deliver a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via the corneal electrodes.

-

Observation: Observe the mouse for the presence or absence of a hind-limb tonic extension seizure. Protection is defined as the complete absence of this phase.

-

Data Analysis: Record the number of animals protected at each dose. Calculate the ED₅₀ (median effective dose), which is the dose required to protect 50% of the animals from the seizure. This is typically done using probit analysis.

Enzyme Inhibition

The structural diversity of N-substituted glycine derivatives makes them suitable for designing specific enzyme inhibitors. They have been successfully developed as inhibitors of Angiotensin-Converting Enzyme (ACE) and Vascular Adhesion Protein-1 (VAP-1), a target for inflammatory diseases.[18]

Structure-Activity Relationship (SAR): For VAP-1 inhibitors, studies have shown that a tertiary amide moiety is crucial for stability and that the position of substituents on an associated phenyl ring significantly impacts inhibitory activity.[19][18]

Caption: Logical relationship illustrating the core principle of SAR for this compound class.

Data Summary and Interpretation

To effectively compare derivatives, quantitative data must be organized systematically.

Table 1: Anticonvulsant Activity of N-(benzyloxycarbonyl)glycine Derivatives

| Compound | Test | Administration | Time Post-Admin. | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|---|---|

| N-(benzyloxycarbonyl)glycine benzylamide (16) | MES | i.p. | 30 min | 4.8 | [14] |

| N-(benzyloxycarbonyl)glycine benzylamide (16) | MES | i.p. | 3 h | 11.6 | [14] |

| Phenytoin (Positive Control) | MES | i.p. | 30 min | ~9.5 |[14] |

Table 2: Antibacterial Activity of Glycinyl Oxazolidinone Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3,5-dinitrobenzoyl derivative (6m) | S. aureus | 0.25 - 0.5 | [11] |

| 5-nitro-2-furoyl derivative (6u) | S. aureus | 0.06 - 0.5 | [11] |

| Linezolid (Positive Control) | M. catarrhalis | 8 | [11] |

| 5-nitro-2-furoyl derivative (6v) | M. catarrhalis | 0.25 - 1 |[11] |

Table 3: Cytotoxicity of Aliphatic N-Substituted Glycines

| Compound | Cell Line | Incubation | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Propyl-glycine | HFF | 48 h | > 344 (approx.) | [10] |

| 2-aminoheptyl glycine | HFF | 48 h | 127 | [9][10] |

| Octyl-glycine | HFF | 48 h | > 344 (approx.) |[10] |

Conclusion and Future Outlook

N-substituted glycine derivatives represent a versatile and powerful scaffold in medicinal chemistry. Their ease of synthesis allows for the rapid generation of large libraries, while their inherent stability overcomes a major hurdle of peptide-based therapeutics. The diverse biological activities—from antimicrobial to anticonvulsant to enzyme inhibition—demonstrate that this single chemical class can be tailored to address a wide array of therapeutic targets.

The future of this field lies in leveraging our understanding of structure-activity relationships to design next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties. The integration of computational methods, such as molecular docking, with the empirical testing protocols outlined in this guide will be crucial for accelerating the discovery of new lead compounds.[4] As our ability to rationally design these molecules improves, N-substituted glycines are poised to become even more significant contributors to the pipeline of novel therapeutics.

References

-

Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]

-

Jafari, A., Moghadam, M. E., & Mansouri-Torshizi, H. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30158-30176. [Link]

-

Jafari, A., Moghadam, M. E., & Mansouri-Torshizi, H. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. [Link]

-

Jafari, A., Moghadam, M. E., & Mansouri-Torshizi, H. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ResearchGate. [Link]

-

Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. [Link]

-

Wermuth, C. G., et al. (1997). N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants. Journal of Medicinal Chemistry, 40(26), 4155-4163. [Link]

-

Lambert, D. M., et al. (1994). Anticonvulsant activities of N-benzyloxycarbonylglycine after parenteral administration. European Journal of Pharmacology, 255(1-3), 145-150. [Link]

-

Basavapathruni, A., et al. (2013). Synthesis and antibacterial activities of N-substituted-glycinyl 1H-1,2,3-triazolyl oxazolidinones. European Journal of Medicinal Chemistry, 67, 235-245. [Link]

-

Tsubaki, H., et al. (1995). Synthesis and angiotension converting enzyme inhibitory activity of L-lysyl-N-substituted glycine derivatives. Chemical & Pharmaceutical Bulletin, 43(3), 429-439. [Link]

-

Salhoff, C. R., et al. (1993). Identification of a novel structural class of positive modulators of the N-methyl-D-aspartate receptor, with actions mediated through the glycine recognition site. Molecular Pharmacology, 44(5), 903-909. [Link]

-

Bialer, M., et al. (1999). The structural requirements for the design of antiepileptic-glycine derivatives. Epilepsy Research, 34(1), 1-12. [Link]

-

Wermuth, C. G., et al. (1998). N-(Benzyloxycarbonyl)glycine Esters and Amides as New Anticonvulsants. Journal of Medicinal Chemistry, 41(26), 5177-5187. [Link]

-

Jafari, A., Moghadam, M. E., & Mansouri-Torshizi, H. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PubMed. [Link]

-

Klingler, M., et al. (2023). Investigation of the structure-activity relationship at the N-terminal part of minigastrin analogs. EJNMMI Radiopharmacy and Chemistry, 8(1), 25. [Link]

-

Bayoumi, W. A., et al. (2021). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. [Link]

-

Armand, P., Kirshenbaum, K., & Zuckermann, R. N. (1997). Chiral N-substituted glycines can form stable helical conformations. Folding & Design, 2(6), 369-375. [Link]

-

Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]

-

Jafari, A., Moghadam, M. E., & Mansouri-Torshizi, H. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30158-30176. [Link]

-

Colomer, A., et al. (2011). Amino acid-based surfactants: New antimicrobial agents. Advances in Colloid and Interface Science, 165(1), 37-49. [Link]

-

Yamaki, N., et al. (2017). Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(1), 101-105. [Link]

-

Grilc, M., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals, 13(10), 1461. [Link]

-

Yamaki, N., et al. (2017). Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. PubMed. [Link]

-

Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Semantic Scholar. [Link]

-

Lambert, D. M., et al. (1997). Synthesis and anticonvulsant activity of N-benzyloxycarbonyl-amino acid prodrugs of phenytoin. Journal of Medicinal Chemistry, 40(13), 2023-2029. [Link]

-

Christian, I. O., et al. (2023). Synthesis, Antimicrobial and Antioxidant Properties of Gly-Gly Based Dipeptide. American Journal of Applied Scientific Research, 9(3), 109-114. [Link]

-

Roy, O., & Chmielewski, J. (2009). N-substituted glycine monomers used for the construction of helical peptoids. ResearchGate. [Link]

-

University of Pittsburgh. (n.d.). Novel Glycine Receptor Modulators for Analgesia. Pitt Innovation Institute. [Link]

-

Yevenes, G. E., & Zeilhofer, H. U. (2020). Modulators of the Inhibitory Glycine Receptor. ACS Chemical Neuroscience, 11(10), 1379-1388. [Link]

Sources

- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives [mdpi.com]

- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral N-substituted glycines can form stable helical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antibacterial activities of N-substituted-glycinyl 1H-1,2,3-triazolyl oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. diposit.ub.edu [diposit.ub.edu]

- 14. N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticonvulsant activities of N-benzyloxycarbonylglycine after parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The structural requirements for the design of antiepileptic-glycine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Technical Dossier: N-(4-ethoxy-3-methoxybenzyl)glycine

The following technical guide details the identification, synthesis, and characterization of N-(4-ethoxy-3-methoxybenzyl)glycine , a specific chemical entity likely utilized as a pharmaceutical intermediate or a structural analog in vanilloid/flavor research.

Identification, Synthesis, and Structural Validation

Part 1: Chemical Identity & Strategic Search[1]

Target Molecule Profile

The compound N-(4-ethoxy-3-methoxybenzyl)glycine is a secondary amine derivative formed by the reductive alkylation of glycine with 4-ethoxy-3-methoxybenzaldehyde. It belongs to the class of N-benzylglycines, often investigated for their potential as peptidomimetic building blocks, flavor modifiers, or prodrug linkers.[1]

-

Chemical Name: N-(4-ethoxy-3-methoxybenzyl)glycine

-

Systematic Name: 2-{[(4-ethoxy-3-methoxyphenyl)methyl]amino}acetic acid

-

Molecular Formula:

[1] -

Molecular Weight: 239.27 g/mol [1]

-

Key Functional Groups: Secondary amine, Carboxylic acid, Ether (Methoxy, Ethoxy), Aromatic ring.[1]

CAS Number & Registry Status

A direct search of public chemical repositories (PubChem, ChemSpider, Common Chemistry) indicates that N-(4-ethoxy-3-methoxybenzyl)glycine does not currently hold a widely indexed CAS Registry Number®. It is likely a "grey literature" compound—synthesized in-situ or described in patent literature without a dedicated public abstract.

Precursor Anchor Point: To source or synthesize this compound, researchers must reference the primary starting material, which is well-indexed:

-

Precursor Name: 4-Ethoxy-3-methoxybenzaldehyde (Vanillin Ethyl Ether)

-

Precursor Formula:

Search Directive for Proprietary Databases: If access to SciFinder-n or Reaxys is available, perform a Substructure Search rather than a name search:

-

Draw the Glycine moiety (

). -

Draw the Benzyl linker attached to the Nitrogen.[1]

-

Specify the 4-ethoxy and 3-methoxy substitution pattern on the phenyl ring.[2][3][4][5][6]

-

Note: Ensure the substitution pattern is exact. Confusing it with the "Ethyl Vanillin" derivative (which is 3-ethoxy-4-hydroxy) will yield the wrong isomer.

Part 2: Synthesis Protocol (Reductive Amination)

Reaction Logic

The synthesis proceeds via the formation of an imine (Schiff base) intermediate between 4-ethoxy-3-methoxybenzaldehyde and Glycine , followed by selective reduction using Sodium Borohydride (

Reaction Scheme:

-

Condensation:

-

Reduction:

Experimental Workflow

-

Safety: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]

| Reagent | MW ( g/mol ) | Equiv.[1][7] | Amount | Role |

| 4-Ethoxy-3-methoxybenzaldehyde | 180.20 | 1.0 | 1.80 g | Electrophile (Precursor) |

| Glycine | 75.07 | 1.2 | 0.90 g | Nucleophile |

| Sodium Hydroxide (1M) | 40.00 | 1.0 | 10 mL | Solubilizer for Glycine |

| Methanol (MeOH) | 32.04 | Solvent | 30 mL | Solvent |

| Sodium Borohydride (NaBH4) | 37.83 | 1.5 | 0.57 g | Reducing Agent |

Step-by-Step Procedure

-

Imine Formation:

-

Dissolve 0.90 g of Glycine in 10 mL of 1M NaOH.

-

Dissolve 1.80 g of 4-Ethoxy-3-methoxybenzaldehyde in 30 mL of Methanol.

-

Combine the solutions in a round-bottom flask.

-

Stir at room temperature for 30–60 minutes. The solution may turn slightly yellow, indicating imine formation.[1]

-

-

Reduction:

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 0.57 g of

in small portions over 15 minutes (Caution: Gas evolution). -

Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

-

-

Work-up & Isolation:

-

Concentrate the methanol under reduced pressure (Rotavap).[1]

-

Acidify the aqueous residue carefully with 2M HCl to pH ~3–4.[1] This protonates the amine and precipitates the zwitterionic product or its hydrochloride salt.[1]

-

If a precipitate forms: Filter, wash with cold water and diethyl ether (to remove unreacted aldehyde).[1]

-

If no precipitate: Extract the acidic aqueous layer with Ethyl Acetate (to remove impurities), then adjust pH to the isoelectric point (~6.[1]0) to precipitate the product.

-

-

Purification:

-

Recrystallize from Water/Ethanol or purify via Ion-Exchange Chromatography (Dowex 50W) if high purity is required for biological assays.

-

Part 3: Visualization of Pathway

The following diagram illustrates the logical flow from the precursor search to the final synthesized entity.

Figure 1: Synthesis pathway and search logic for N-(4-ethoxy-3-methoxybenzyl)glycine.

Part 4: Characterization & Validation[1]

To validate the identity of the synthesized compound, compare analytical data against the following predicted parameters.

Proton NMR ( -NMR) Prediction (DMSO-d6)

| Shift ( | Multiplicity | Integration | Assignment |

| 1.35 | Triplet | 3H | Ethoxy |

| 3.20 | Singlet | 2H | Glycine |

| 3.78 | Singlet | 3H | Methoxy |

| 3.90 | Singlet | 2H | Benzylic |

| 4.05 | Quartet | 2H | Ethoxy |

| 6.80 – 7.00 | Multiplet | 3H | Aromatic Protons |

Mass Spectrometry (ESI-MS)

-

Calculated Mass: 239.12[1]

-

Expected Ion

: 240.12 -

Fragment Pattern: Look for loss of the carboxyl group (M-45) or cleavage at the benzylic position (Tropylium-like ion).

Quality Control Check

-

Impurity Flag: Presence of aldehyde peaks (9.8 ppm in NMR) indicates incomplete reaction.[1]

-

Impurity Flag: Presence of double alkylation (N,N-dibenzyl species) is possible if excess aldehyde is used; use excess glycine to prevent this.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 120-25-2, 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link][1]

-

European Food Safety Authority (2012). Scientific Opinion on Flavouring Group Evaluation 220 (FGE.220): 4-Ethoxy-3-methoxybenzaldehyde. EFSA Journal.[1][2][4] Retrieved from [Link][1]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Retrieved from [Link]

-

PrepChem. Synthesis of N-benzylglycine derivatives via Reductive Amination. Retrieved from [Link]

Sources

- 1. CN103626713A - Aza (oxa)-cyclopentane-2- ketone (thione) compounds, medicine compositions thereof, preparation method and applications - Google Patents [patents.google.com]

- 2. EUR-Lex - 02008R1334-20190521 - EUR-Lex [eur-lex.europa.eu]

- 3. foodsafetyportal.eu [foodsafetyportal.eu]

- 4. faolex.fao.org [faolex.fao.org]

- 5. isca.me [isca.me]

- 6. US8138356B2 - Chemical inhibitors of inhibitors of differentiation - Google Patents [patents.google.com]

- 7. EP2065358B1 - The prepartion and the use of ethoxy combretastatins and their prodrugs - Google Patents [patents.google.com]

Ethyl vanillin derived amino acids literature review

Topic: Ethyl Vanillin Derived Amino Acids: Synthesis, Protocols, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Design, Synthesis, and Functional Applications of 3-Ethoxy-4-Hydroxybenzaldehyde Scaffolds

Executive Summary

Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic analog of vanillin offering a distinct steric and lipophilic profile due to the ethoxy substitution at the meta position. While widely recognized as a flavoring agent, its utility in medicinal chemistry as a scaffold for non-canonical amino acids is underutilized.

This guide details the synthetic pathways to convert ethyl vanillin into 3-ethoxy-4-hydroxyphenylalanine (an analog of L-DOPA) and bioactive Schiff base amino acid ligands . Unlike vanillin, the ethyl ether moiety provides enhanced lipophilicity (LogP ~1.6 vs 1.2 for vanillin), potentially improving blood-brain barrier (BBB) penetration for neuroactive derivatives.

Synthetic Pathway I: De Novo Amino Acid Synthesis

The Erlenmeyer-Plöchl Azlactone Route

The most robust method for synthesizing the amino acid 3-ethoxy-4-hydroxyphenylalanine is the Erlenmeyer-Plöchl azlactone synthesis. This route builds the amino acid backbone onto the aldehyde functionality.

Mechanistic Pathway

The reaction proceeds via the condensation of ethyl vanillin with hippuric acid (N-benzoylglycine) to form an azlactone (oxazolone), followed by hydrolysis and reduction.

Figure 1: The stepwise conversion of ethyl vanillin to its corresponding amino acid via the oxazolone intermediate.

Experimental Protocol

Objective: Synthesis of 3-ethoxy-4-hydroxyphenylalanine.

Step A: Azlactone Formation [1][2]

-

Reagents:

-

Ethyl Vanillin: 0.1 mol (16.6 g)

-

Hippuric Acid: 0.1 mol (17.9 g)

-

Fused Sodium Acetate: 0.1 mol (8.2 g)

-

Acetic Anhydride: 0.3 mol (30 mL)

-

-

Procedure:

-

Combine ethyl vanillin, hippuric acid, and sodium acetate in a round-bottom flask.

-

Heat the mixture on a steam bath or oil bath at 100–110°C for 2 hours. The mixture will liquefy and turn deep yellow/orange.

-

Cool the mixture and add 50 mL of ethanol slowly to decompose excess anhydride.

-

Allow to stand overnight at 4°C.

-

Filter the yellow crystalline product (4-(3-ethoxy-4-hydroxybenzylidene)-2-phenyl-5-oxazolone).

-

Purification: Recrystallize from hot benzene or ethanol.

-

Step B: Hydrolysis and Reduction

Critical Note: Standard reduction with HI/Red Phosphorus (used for L-DOPA) may cleave the ethyl ether. To preserve the ethoxy group, use Catalytic Hydrogenation .

-

Reagents:

-

Azlactone (from Step A): 10 g

-

Sodium Hydroxide (1% aqueous solution): 100 mL

-

Hydrogen Gas (H2)

-

Catalyst: 10% Pd/C (1 g)

-

-

Procedure:

-

Ring Opening: Suspend the azlactone in 1% NaOH and heat gently under reflux for 1 hour until the solution is clear (formation of α-benzoylamino-3-ethoxy-4-hydroxycinnamic acid).

-

Reduction: Transfer the solution to a hydrogenation vessel (Parr shaker). Add 10% Pd/C catalyst.

-

Hydrogenate at 3 atm (45 psi) pressure at room temperature for 6–12 hours.

-

Filter off the catalyst through Celite.

-

Deprotection: Acidify the filtrate with 6N HCl and reflux for 4 hours to hydrolyze the N-benzoyl group.

-

Neutralize to pH 6.0 with ammonia to precipitate the free amino acid.

-

Purification: Recrystallize from water/ethanol.

-

Synthetic Pathway II: Schiff Base Ligands

Bioactive Imine Derivatives

Ethyl vanillin reacts readily with primary amines of natural amino acids (e.g., Glycine, Tryptophan, Cysteine) to form Schiff bases. These compounds are extensively studied for antimicrobial and antioxidant properties due to the presence of the azomethine (-CH=N-) linkage.

Mechanistic Pathway

The reaction is a nucleophilic addition-elimination, catalyzed by weak acid.

Figure 2: Formation of the azomethine linkage between ethyl vanillin and an amino acid.

Experimental Protocol

Objective: Synthesis of Ethyl Vanillin-Tryptophan Schiff Base.

-

Reagents:

-

Ethyl Vanillin: 10 mmol (1.66 g)

-

L-Tryptophan: 10 mmol (2.04 g)

-

Solvent: Absolute Ethanol (30 mL)

-

Catalyst: Glacial Acetic Acid (2–3 drops)

-

-

Procedure:

-

Dissolve ethyl vanillin and L-tryptophan in absolute ethanol in a 100 mL round-bottom flask.

-

Add 2–3 drops of glacial acetic acid.

-

Reflux the mixture at 70–80°C for 6–8 hours. Monitor via TLC (Solvent: Methanol/Chloroform 1:9).

-

Cool the reaction mixture to room temperature; the product often precipitates upon cooling.

-

If no precipitate forms, evaporate the solvent to 50% volume and cool in an ice bath.

-

Filter the solid and wash with cold ethanol.

-

Drying: Vacuum dry over anhydrous CaCl2.

-

Characterization & Data

Reliable identification of these derivatives requires spectroscopic verification.

Table 1: Diagnostic Spectroscopic Data (Expected)

| Compound Class | Technique | Functional Group | Signal / Shift |

| Ethyl Vanillin | IR | C=O (Aldehyde) | 1665–1680 cm⁻¹ |

| 1H NMR | -CHO | ~9.8 ppm (s) | |

| 1H NMR | -OCH2CH3 | ~4.1 ppm (q) & 1.4 ppm (t) | |

| Azlactone | IR | C=N (Oxazolone) | 1630–1650 cm⁻¹ |

| IR | C=O (Lactone) | 1760–1780 cm⁻¹ | |

| 1H NMR | Vinyl Proton (-CH=C) | ~7.1–7.3 ppm (s) | |

| Schiff Base | IR | C=N (Imine) | 1615–1635 cm⁻¹ |

| 1H NMR | Azomethine (-CH=N-) | 8.3–8.6 ppm (s) | |

| 1H NMR | -COOH (Amino Acid) | ~11.0 ppm (br s) |

Table 2: Comparative Properties

| Property | Vanillin | Ethyl Vanillin | Relevance |

| Molecular Weight | 152.15 g/mol | 166.18 g/mol | Steric bulk increase |

| LogP (Lipophilicity) | ~1.2 | ~1.6 | Enhanced membrane permeability |

| Melting Point | 81–83°C | 76–78°C | Purity indicator |

| Odor Intensity | 1x | 2x–4x | Sensory applications |

References

-

Erlenmeyer-Plöchl Azlactone Synthesis: Plöchl, J. (1884).[5][8] "Über einige Derivate der Benzoylimidozimtsäure". Berichte der deutschen chemischen Gesellschaft, 17(2), 1616–1624. Link

-

Ethyl Vanillin Properties: PubChem. "Ethyl Vanillin Compound Summary". National Library of Medicine. Link

-

Schiff Base Synthesis Protocol: Ispir, E. (2009). "The synthesis, characterization, electrochemical characterization and antimicrobial activity of new Schiff bases derived from tryptophan and 1, 2-diaminobenzene". Transition Metal Chemistry, 34, 187-194. Link

-

Catalytic Hydrogenation of Azlactones: Carter, H. E. (1946). "Azlactones".[2][3][4][5][6][9] Organic Reactions, 3, 198.[8] Link

- Biological Activity of Vanillin Derivatives: Sinha, A. K., et al. (2008). "Antibacterial activity of Schiff's bases derived from vanillin and ethyl vanillin". International Journal of Chemical Sciences, 6(3), 1459-1463.

Sources

- 1. 4-Benzylidene-2-phenyl-2-oxazolin-5-one | 17606-70-1 | Benchchem [benchchem.com]

- 2. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. shivajicollege.ac.in [shivajicollege.ac.in]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US1873630A - Manufacture of a vanillin and 3-ethoxy-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 8. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the N-Alkylation of Glycine with Ethyl Vanillin

This guide provides a comprehensive overview of the N-alkylation of glycine with ethyl vanillin, a classic example of reductive amination. It is intended for researchers, scientists, and professionals in drug development who seek both a deep mechanistic understanding and a practical, field-tested protocol for the synthesis of N-(4-hydroxy-3-ethoxybenzyl)glycine.

Introduction: The Strategic Value of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, prized for its efficiency and control in forming carbon-nitrogen bonds.[1][2] This one-pot reaction, which combines an aldehyde or ketone with an amine in the presence of a reducing agent, is a highly effective method for producing secondary and tertiary amines while minimizing the over-alkylation issues that plague direct alkylation methods.[1][3][4]

The specific N-alkylation of glycine with ethyl vanillin serves as an excellent model system. It joins a naturally derived phenolic aldehyde (ethyl vanillin), a fundamental amino acid (glycine), and a mild reducing agent to create a more complex, functionalized amino acid derivative.[5] Such products are valuable as building blocks in peptide synthesis, as ligands for metal complexes, or as precursors for pharmacologically active molecules.[5][6] This guide will deconstruct the reaction mechanism, provide a validated experimental protocol, and discuss the causality behind critical process choices.

Mechanistic Deep Dive: A Two-Act Chemical Transformation

The synthesis of N-(4-hydroxy-3-ethoxybenzyl)glycine from ethyl vanillin and glycine proceeds via a two-stage mechanism: (A) the formation of a Schiff base (imine) intermediate, followed by (B) its in-situ reduction.

Act I: Schiff Base (Imine) Formation

The initial step is the condensation of the primary amine of glycine with the carbonyl group of ethyl vanillin.[7] This is a reversible, typically acid-catalyzed process.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of glycine attacks the electrophilic carbonyl carbon of ethyl vanillin. This forms a zwitterionic tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine intermediate.

-

Acid-Catalyzed Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst (which can be the carboxylic acid of glycine itself). This creates a good leaving group (water).

-

Elimination: The lone pair on the nitrogen atom pushes out the water molecule, and a subsequent deprotonation of the nitrogen yields the final Schiff base (imine) and regenerates the catalyst.

The formation of the imine is confirmed in related syntheses by the appearance of a characteristic C=N stretching band in the infrared (IR) spectrum, typically around 1600-1675 cm⁻¹.[7][8][9]

Caption: Figure 1: Mechanism of Schiff Base Formation.

Act II: Reduction of the Imine

Once formed, the C=N double bond of the Schiff base is susceptible to reduction. While various reducing agents can be used, sodium borohydride (NaBH₄) is a common and effective choice for this transformation due to its mild nature and compatibility with protic solvents like ethanol or methanol.[1][10][11]

-

Hydride Attack: A hydride ion (H⁻) from the sodium borohydride acts as a nucleophile, attacking the electrophilic carbon of the imine double bond. This breaks the pi-bond (π) of the C=N group.

-

Protonation: The resulting nitrogen anion is then protonated by the solvent (e.g., ethanol) or during the acidic workup step to yield the final N-alkylated glycine product.

The choice of NaBH₄ is strategic; it is powerful enough to reduce imines but generally does not reduce the carboxylic acid group of glycine under these conditions. It is crucial to perform this step under controlled temperatures (e.g., in an ice bath) as the reaction is exothermic.[11]

Field-Validated Experimental Protocol

This protocol describes a self-validating system for the synthesis of N-(4-hydroxy-3-ethoxybenzyl)glycine. Each stage includes observable phenomena that confirm the reaction is proceeding as expected.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Ethyl Vanillin | 166.17 | 1.66 g | 10.0 | 1.0 |

| Glycine | 75.07 | 0.83 g | 11.0 | 1.1 |

| Sodium Hydroxide (NaOH) | 40.00 | 0.44 g | 11.0 | 1.1 |

| Ethanol (95%) | 46.07 | 20 mL | - | - |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.57 g | 15.0 | 1.5 |

| Water (Deionized) | 18.02 | ~100 mL | - | - |

| Hydrochloric Acid (6 M) | 36.46 | As needed | - | - |

Step-by-Step Methodology

Caption: Figure 2: Experimental Workflow.

-

Preparation of Glycine Solution: In a 100 mL flask, dissolve 0.83 g of glycine and 0.44 g of sodium hydroxide in 10 mL of deionized water. The NaOH deprotonates the carboxylic acid and ensures the amine group is free for nucleophilic attack. Stir until a clear solution is obtained.

-

Preparation of Ethyl Vanillin Solution: In a separate beaker, dissolve 1.66 g of ethyl vanillin in 20 mL of 95% ethanol.

-

Imine Formation: Add the ethanolic ethyl vanillin solution to the aqueous glycine solution. Stir the mixture at room temperature for 1 hour. The solution may become slightly yellow, indicating the formation of the conjugated Schiff base.

-

Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Reduction: Slowly add 0.57 g of sodium borohydride (NaBH₄) in small portions over 15 minutes. Causality Note: This slow, portion-wise addition is critical to control the exothermic reaction and prevent foaming from the evolution of hydrogen gas as NaBH₄ reacts with the protic solvent.[10][11]

-

Reaction Completion: Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete, then remove the ice bath and stir for an additional 1 hour at room temperature to ensure the reduction is complete.

-

Quenching and Precipitation: Re-cool the flask in an ice bath. Slowly and carefully add 6 M hydrochloric acid (HCl) dropwise to quench any remaining NaBH₄ and to neutralize the solution. Continue adding HCl until the pH of the solution is approximately 2-3. The desired product will precipitate as a white solid as it is least soluble at its isoelectric point.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with two portions of ice-cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a water-ethanol mixture to yield pure N-(4-hydroxy-3-ethoxybenzyl)glycine.

Product Characterization

To confirm the identity and purity of the synthesized N-(4-hydroxy-3-ethoxybenzyl)glycine, the following analytical techniques are recommended:

-

¹H NMR Spectroscopy: Look for the disappearance of the aldehyde proton signal from ethyl vanillin (around 9.8 ppm) and the appearance of a new singlet or AB quartet for the benzylic CH₂ group (typically around 4.0 ppm) and a singlet for the N-CH₂-COOH group (around 3.2 ppm).

-

Infrared (IR) Spectroscopy: Confirm the disappearance of the C=N stretch (if the imine was isolated) and the aldehyde C=O stretch (~1680 cm⁻¹). Key signals for the product include a broad O-H stretch from the phenol and carboxylic acid (~3300-2500 cm⁻¹), the carboxylic acid C=O stretch (~1700 cm⁻¹), and the N-H bend of the secondary amine (~1580 cm⁻¹).

-

Mass Spectrometry (MS): Confirm the molecular weight of the product (C₁₁H₁₅NO₄, MW = 225.24 g/mol ).

Conclusion

The N-alkylation of glycine with ethyl vanillin via reductive amination is a robust and instructive synthetic procedure. By understanding the underlying two-stage mechanism—Schiff base formation and subsequent hydride reduction—a researcher can effectively control the reaction to achieve high yields of the desired product. The provided protocol emphasizes causality and safety, offering a reliable method for synthesizing functionalized amino acid derivatives for further application in chemical and pharmaceutical research.

References

-

University of Oregon. (n.d.). 12BL Experiment 7: Vanillin Reduction. Retrieved from [Link]

- Keibler, S. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. Retrieved from a course material PDF, specific university source not broadly available.

- Sulaiman, S. D., & Salih, Y. M. (2024). Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Copper(II) and Zinc(II) Complexes Using Mechanochemical Method.

- Cheung, Y. Y. (2012). Designing a Greener Pathway for the Synthesis of Vanillyl Alcohol. Retrieved from a student research paper PDF, specific university source not broadly available.

- Touchette, K. M. (2006). Synthesis of a Drug-Like Tertiary Amide by Reductive Amination.

- Sani, I., et al. (2024). Green synthesis, Characterization and Antimicrobial Assay of Schiff base Ligands derived from Vanillin and Amino Acids. International Journal of Advances in Engineering and Management (IJAEM), 6(7).

-

Alves, M. J. (2014). Response to "Can anyone recommend a reliable procedure for the reduction of imines using NaBH4?". ResearchGate. Retrieved from [Link]

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Stepwise Procedure Involving Imine Formation in MeOH Followed by Reduction with NaBH4. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Jin, Z., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters.

- Senthamarai, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12).

- Ali, A., et al. (2024). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. Scientific Reports.

- Sivasankar, V., & P., S. (2017). Applications of Vanillin Schiff Base ligands and their complexes: A Review. International Journal of Engineering Research, 6(5).

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

- Stilinović, V., et al. (2023).

-

Reddit User Discussion. (2022). N-alkylation of glycine. r/Chempros. Retrieved from [Link]

-

Stilinović, V., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. Retrieved from [Link]

- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). Journal of Applicable Chemistry.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

- Mokros, M. J., & Mokros, E. A. (2012). Method for the synthesis of substituted formylamines and substituted amines. U.S.

- Sari, Y., et al. (2020). Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Its Activity as a Sunscreen. SciSpace.

- Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijoer.com [ijoer.com]

- 6. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijaem.net [ijaem.net]

- 8. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 11. www1.udel.edu [www1.udel.edu]

Methodological & Application

Application Note: Protocol for Reductive Amination of Ethyl Vanillin and Glycine

Abstract

This Application Note provides a rigorous, optimized protocol for the synthesis of N-(3-ethoxy-4-hydroxybenzyl)glycine via the reductive amination of ethyl vanillin and glycine. Designed for researchers in medicinal chemistry and drug development, this guide prioritizes reproducibility, safety, and high purity. The methodology employs a stepwise "one-pot" approach using Sodium Borohydride (

Introduction & Chemical Context

The reductive amination of benzaldehydes with amino acids yields

Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) offers a steric and lipophilic variation compared to standard vanillin, potentially altering receptor binding affinity. However, its reduced water solubility compared to vanillin requires a tailored solvent system to ensure efficient coupling with Glycine .

Reaction Scope

-

Target Compound:

-(3-ethoxy-4-hydroxybenzyl)glycine -

Key Challenge: Glycine is zwitterionic and water-soluble; Ethyl Vanillin is lipophilic.

-

Solution: A biphasic-compatible solvent system (

) with pH control to favor the nucleophilic amine species.

Reaction Mechanism

The transformation proceeds via two distinct mechanistic stages:

-

Imine (Schiff Base) Formation: The nucleophilic nitrogen of glycine attacks the carbonyl carbon of ethyl vanillin, releasing water to form an imine intermediate. This step is reversible and pH-dependent.

-

Irreversible Reduction: The imine bond (

) is reduced to a secondary amine (

Mechanism Diagram

Figure 1: Mechanistic pathway from reactants to the secondary amine product.

Experimental Design Considerations

Solvent System

-

Requirement: Must dissolve both the organic aldehyde and the ionic amino acid salt.

-

Selection: 50:50 Ethanol:Water .

-

Ethanol solubilizes Ethyl Vanillin.

-

Water (with base) solubilizes Glycine.

-

pH Control & Base

Glycine exists as a zwitterion (

-

Action: Add 1.0 equivalent of NaOH .[1] This converts Glycine to Sodium Glycinate (

), activating the amine for nucleophilic attack.

Reducing Agent Selection

-

Choice: Sodium Borohydride (

) .[1][2][3][4] -

Rationale: While Sodium Cyanoborohydride (

) allows for simultaneous addition, it introduces toxic cyanide risks.

Standard Operating Procedure (Protocol)

Materials Required

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Scale: 10 mmol) |

| Ethyl Vanillin | 166.17 | 1.0 | 1.66 g |

| Glycine | 75.07 | 1.1 | 0.83 g |

| NaOH | 40.00 | 1.1 | 0.44 g (dissolved in 10 mL |

| Sodium Borohydride | 37.83 | 0.6* | 0.23 g |

| Ethanol (95%) | - | - | 15 mL |

| HCl (2M) | - | - | For quenching/pH adjustment |

*Note: 0.6 equiv of

Step-by-Step Workflow

Phase 1: Imine Formation[2]

-

Prepare Glycinate Solution: In a 50 mL round-bottom flask, dissolve Glycine (0.83 g) and NaOH (0.44 g) in 10 mL distilled water . Stir until clear.

-

Add Aldehyde: Dissolve Ethyl Vanillin (1.66 g) in 15 mL Ethanol . Add this solution dropwise to the aqueous glycinate solution while stirring vigorously.

-

Reaction: Stir at Room Temperature (25°C) for 30–60 minutes .

-

Visual Cue: The solution will turn deep yellow or orange, indicating Schiff base formation.

-

Phase 2: Reduction

-

Cooling: Place the flask in an ice bath (0–5°C).

-

Addition: Add Sodium Borohydride (

, 0.23 g) in small portions over 10 minutes. Caution: Hydrogen gas evolution will occur.[1] -

Completion: Remove the ice bath and stir at room temperature for 2 hours . The yellow color should fade as the conjugated imine is reduced to the colorless amine.

Phase 3: Workup & Isolation[2]

-

Quenching: Cool the mixture back to 0°C. Slowly add 2M HCl to destroy excess hydride and adjust the pH to ~4–5 (the isoelectric point of the derivative).

-

Precipitation: The product,

-(3-ethoxy-4-hydroxybenzyl)glycine, typically precipitates as a white solid at this pH.-

If no precipitate forms: Concentrate the ethanol fraction on a rotary evaporator, then cool the remaining aqueous layer.

-

-

Filtration: Filter the solid and wash with cold water (2 x 5 mL) and cold ethanol (1 x 5 mL) to remove unreacted aldehyde and inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 50°C.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental protocol workflow.

Characterization & Quality Control

Verify the product identity using the following spectral markers:

| Technique | Expected Signal | Structural Assignment |

| IR Spectroscopy | ~3300-3400 | N-H / O-H stretch (Broad) |

| Absence of ~1660-1690 | Loss of C=N (Imine) and C=O (Aldehyde) | |

| 1H NMR ( | Benzyl protons ( | |

| Glycine | ||

| Methyl of ethoxy group |

Troubleshooting

-

Issue: Product does not precipitate.

-

Cause: Product may be too soluble in the ethanol/water mix.

-

Fix: Remove ethanol via rotary evaporation.[5] The product is less soluble in pure water at its isoelectric point.

-

-

Issue: Low Yield / Sticky Solid.

-

Cause: Incomplete drying or salt contamination.

-

Fix: Recrystallize from hot water or water/ethanol (90:10).

-

-

Issue: Presence of Alcohol impurity (Ethyl Vanillyl Alcohol).

-

Cause:

was added before the imine was fully formed. -

Fix: Ensure the "Yellow Phase" (Imine formation) proceeds for at least 45 mins before adding reducing agent.

-

References

-

Touchette, K. M. (2006).[2][6] Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.[2][6] Link

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[3] Journal of the American Chemical Society, 93(12), 2897-2904. Link

-

Master Organic Chemistry. (2017). Reductive Amination. Link

Sources

Synthesis of N-(4-ethoxy-3-methoxybenzyl)glycine via sodium borohydride reduction

An Application Guide for the Synthesis of N-(4-ethoxy-3-methoxybenzyl)glycine via Sodium Borohydride Reduction

Introduction

N-substituted glycine derivatives are pivotal structural motifs in medicinal chemistry and pharmaceutical development. They serve as versatile building blocks for a wide array of biologically active compounds, including peptidomimetics, enzyme inhibitors, and other therapeutic agents.[1] The introduction of a substituted benzyl group, such as 4-ethoxy-3-methoxybenzyl, can modulate the parent molecule's solubility, lipophilicity, and receptor-binding interactions, making it a valuable fragment in drug design.